![molecular formula C20H15N5 B10757746 N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10757746.png)
N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of organic compounds known as anthracenes. These compounds contain a system of three linearly fused benzene rings. The compound also features a triazolopyrimidine moiety, which is a fused heterocyclic system containing both triazole and pyrimidine rings. This unique structure imparts the compound with interesting chemical and biological properties .
Preparation Methods
The synthesis of N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be achieved through various methods. One common approach involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) in supercritical carbon dioxide under solvent-free conditions . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach . These methods demonstrate good functional group tolerance and result in high yields of the target compound.
Chemical Reactions Analysis
N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antimicrobial agent and as an inhibitor of various enzymes, including dihydroorotate dehydrogenase (quinone), which is involved in the de novo synthesis of pyrimidines . Additionally, the compound has applications in the material sciences, where it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. One known target is dihydroorotate dehydrogenase (quinone), an enzyme involved in the mitochondrial electron transport chain and the de novo synthesis of pyrimidines . By inhibiting this enzyme, the compound can disrupt the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one and 5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine . These compounds share the triazolopyrimidine moiety but differ in their substituents and overall structure. The unique anthracene moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H15N5 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-anthracen-2-yl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H15N5/c1-13-8-19(25-20(23-13)21-12-22-25)24-18-7-6-16-9-14-4-2-3-5-15(14)10-17(16)11-18/h2-12,24H,1H3 |
InChI Key |
OXYDLVAOXASTMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3=CC4=CC5=CC=CC=C5C=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


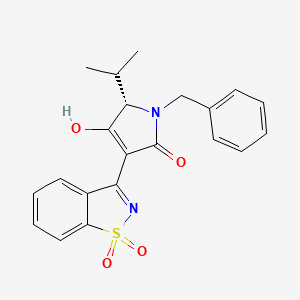
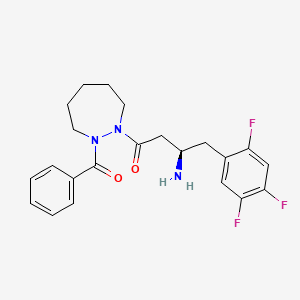
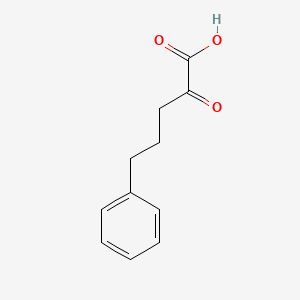
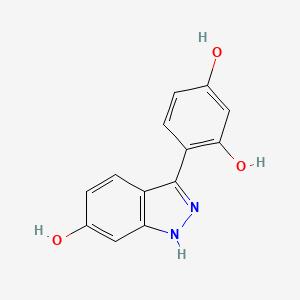
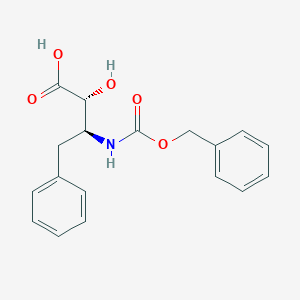

![N-[(2S)-2-benzyl-3-(hydroxyamino)-3-oxopropanoyl]-L-alanyl-N-(4-nitrophenyl)glycinamide](/img/structure/B10757711.png)
![3-[(4'-Cyanobiphenyl-4-Yl)oxy]-N-Hydroxypropanamide](/img/structure/B10757712.png)
![(3z)-1-[(6-Fluoro-4h-1,3-Benzodioxin-8-Yl)methyl]-4-Phenyl-1h-Indole-2,3-Dione 3-Oxime](/img/structure/B10757721.png)


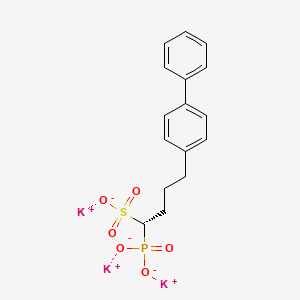
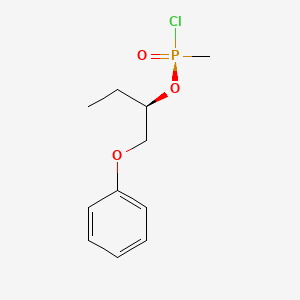
![(3z)-1-[(6-Fluoro-4h-1,3-Benzodioxin-8-Yl)methyl]-4-[(E)-2-Phenylethenyl]-1h-Indole-2,3-Dione 3-Oxime](/img/structure/B10757761.png)
